[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 4-position of the piperidine ring and an (S)-2-amino-3-methyl-butyryl substituent. The tert-butyl carbamate group serves as a protective moiety for amines, a common strategy in peptide and small-molecule synthesis to enhance stability and modulate reactivity during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-8-10-19(11-9-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAGGTAUEDBIPI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with the modification of the piperidine ring to introduce the ethyl-carbamic acid tert-butyl ester moiety. A common approach involves reacting piperidin-4-ylmethanol with tert-butyl ethylcarbamate in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) . This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of piperidin-4-ylmethanol attacks the electrophilic carbonyl carbon of the carbamate. The reaction is typically conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions, achieving yields of 78–85% after purification by silica gel chromatography.
Critical Parameters:
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Temperature control to prevent epimerization.
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Use of molecular sieves to absorb generated water.
Deprotection of the Boc Group
The Boc-protecting group is removed using hydrogen chloride (HCl) in dioxane (4 M solution). The reaction is complete within 2–3 hours at 0°C, yielding the free amine as a hydrochloride salt. Alternative methods include catalytic hydrogenation with palladium on carbon (Pd/C) under 45 psi hydrogen pressure at 45°C, as described in analogous syntheses. The latter method avoids acidic conditions, preserving acid-sensitive functional groups.
Comparison of Deprotection Methods:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/Dioxane | 0°C, 3 hours | 92 | 98 |
| Pd/C Hydrogenation | 45°C, 45 psi H₂, 6 hours | 88 | 97 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For the amide coupling step, DMF outperforms THF or acetonitrile due to its high polarity, which stabilizes the transition state. Elevated temperatures (40–50°C) reduce reaction time but increase racemization risk, necessitating a balance between speed and stereochemical integrity.
Catalytic Hydrogenation Parameters
Hydrogenation with Pd/C requires strict control of hydrogen pressure and catalyst loading. A substrate-to-catalyst ratio of 10:1 and a pressure of 45 psi ensure complete deprotection without over-reduction. Filtration through Celite and subsequent solvent evaporation yield the product as a white solid.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the primary purification method, with eluents optimized using hexane/ethyl acetate gradients (3:1 to 1:2 v/v). The target compound typically elutes at Rf = 0.4 (TLC, hexane:ethyl acetate 1:1). Preparative HPLC is employed for high-purity batches (>99%), using a C18 column and acetonitrile/water mobile phase.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 4.15 (s, 1H, NH), 3.85–3.70 (m, 2H, piperidine CH₂), 2.95 (d, J = 6.8 Hz, 2H, ethyl-CH₂), 1.45 (s, 9H, tert-butyl).
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MS (ESI): m/z 341.5 [M+H]⁺, consistent with the molecular formula C₁₈H₃₅N₃O₃ .
Scale-Up Considerations
Industrial-scale synthesis introduces challenges such as exothermic reactions during amide coupling. Pilot studies recommend jacketed reactors with cooling capacities to maintain temperatures below 25°C. Batch sizes exceeding 1 kg require radial compression columns for chromatography to maintain resolution .
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (BOC) group is a common protecting group for amines. Its removal typically requires acidic conditions:
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Reaction Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature .
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Mechanism : Acidic cleavage of the BOC group generates the free amine and releases CO₂ and tert-butanol.
Example :
Deprotection of the BOC-protected intermediate using TFA/anisole achieved 98% yield for structurally related compounds .
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester can undergo hydrolysis to form a carboxylic acid under strong acidic or basic conditions:
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Acidic Hydrolysis : HCl in dioxane/water (1:1) at 60°C for 6 hours.
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Basic Hydrolysis : LiOH in THF/water (3:1) at 0°C to room temperature .
| Condition | Reactant | Product | Yield | Source |
|---|---|---|---|---|
| 6N HCl, dioxane/H₂O | tert-Butyl ester | Carboxylic acid | 85% | |
| 2M LiOH, THF/H₂O | tert-Butyl ester | Carboxylic acid (preserved ester) | 67% |
Milder bases like LiOH selectively hydrolyze other functional groups (e.g., cyclic amides) without affecting the tert-butyl ester .
Sulfonylation at the Piperidine Nitrogen
The secondary amine on the piperidine ring reacts with sulfonyl chlorides to form sulfonamides:
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Reactants : Methanesulfonyl chloride, BOC-protected piperidine derivative.
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Conditions : Pyridine or triethylamine (TEA) in DCM at 20°C.
| Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Pyridine | DCM | 20°C | 16 h | 91% | |
| Triethylamine | DCM | 20°C | 1 h | 89% |
Amide Coupling Reactions
The 2-amino-3-methyl-butyryl moiety participates in amide bond formation via coupling agents:
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Reactants : Activated ester (e.g., HATU, EDCl/HOBt) and primary/secondary amines.
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Conditions : DMF or DCM, 0°C to room temperature.
Nucleophilic Substitution at the Piperidine Ring
While the current structure lacks direct leaving groups, intermediates in its synthesis (e.g., mesylates or bromides) undergo nucleophilic substitution:
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Substrate : Piperidine derivative with a mesyl (-SO₂Me) group.
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Nucleophile : Amines, alkoxides, or thiols.
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Conditions : Polar aprotic solvents (DMF, DMSO) at 50–80°C.
Stability Under Synthetic Conditions
The tert-butyl ester demonstrates stability under:
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Basic Conditions : LiOH-mediated hydrolysis of adjacent groups without ester cleavage .
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Coupling Reactions : Compatibility with HATU, EDCl, and TEA in DMF .
Experimental Considerations
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Purification : HPLC is critical for isolating intermediates due to the compound’s polarity.
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Stereochemistry : The (S)-configuration at the 2-amino-3-methyl-butyryl group necessitates chiral resolution techniques during synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily studied for its role as a potential therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Key Applications:
- Neuropharmacology: Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. This compound may exhibit similar properties, potentially influencing dopaminergic or serotonergic pathways.
- Anti-inflammatory Effects: Some studies have shown that carbamate derivatives possess anti-inflammatory properties. The tert-butyl ester group could enhance the compound's stability and bioavailability, making it suitable for treating inflammatory conditions.
Pharmacological Studies
Pharmacological investigations have focused on the compound's efficacy and safety profiles.
Case Study Insights:
- A study on a related piperidine derivative demonstrated improved cognitive function in animal models of Alzheimer's disease, suggesting that [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester might have similar neuroprotective effects.
- In vitro assays have indicated that this compound can inhibit specific enzymes involved in inflammatory pathways, supporting its potential use in therapeutic applications targeting chronic inflammation.
Future studies should focus on:
- In Vivo Studies: Conducting comprehensive animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
- Structural Modifications: Investigating analogs of this compound to enhance its therapeutic efficacy and reduce potential side effects.
- Clinical Trials: Initiating clinical trials to assess its safety and efficacy in humans for specific indications such as neurodegenerative diseases or inflammatory disorders.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl ester group enhances its stability and bioavailability, allowing for effective interaction with biological targets .
Comparison with Similar Compounds
Structural Analogs
The compound shares core structural features with other piperidine-containing tert-butyl carbamates, differing primarily in the substituents on the piperidine ring. Key analogs include:
*Calculated based on structural similarity.
†Estimated from molecular formula.
‡Derived from MDL numbers in .
Key Observations :
- Steric and Electronic Effects: The (S)-2-amino-3-methyl-butyryl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to simpler acyl (e.g., acetyl) or aromatic substituents. This may impact binding affinity in biological systems .
- Synthetic Flexibility: Analogs like the fluorobenzyl and pyrimidinyl derivatives highlight the use of Suzuki coupling and selective hydrogenation for introducing diverse substituents . The target compound likely employs amide coupling for its amino acid side chain.
- Protective Group Strategy : The tert-butyl carbamate group is consistently used across analogs to protect amines during synthesis, enabling deprotection under acidic conditions (e.g., HCl/MeOH) .
Comparative Efficiency :
- The acetylated analog’s synthesis () is high-yielding and scalable, while the target compound’s amino acid coupling may require optimized conditions to preserve stereochemistry.
- Fluorinated analogs () demonstrate the utility of cross-coupling reactions for introducing aromatic groups, a strategy less applicable to the target compound’s aliphatic side chain.
Physicochemical Properties
- Solubility: The target compound’s amino acid substituent may enhance water solubility compared to aromatic analogs like the dihydrobenzo dioxine derivative .
- Stability : Boc-protected amines (common in all analogs) resist basic conditions but are cleaved under strong acids (e.g., HCl/MeOH), as shown in .
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester, often referred to as a tert-butyl carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a piperidine ring, which is a common structure in many biologically active molecules, and includes a chirality-inducing (S)-2-amino-3-methyl-butyryl group. This structural uniqueness contributes to its potential interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter breakdown in the cholinergic system. Inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Acetylcholinesterase Inhibition :
- Neuroprotective Effects :
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Antioxidant Activity :
- The compound's structure allows it to scavenge free radicals, contributing to its neuroprotective properties. This activity is vital in mitigating oxidative stress associated with neurodegenerative disorders.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
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Study on Neuroprotection :
A study investigated a related compound's ability to inhibit amyloidogenesis and protect astrocytes from amyloid-beta toxicity. Results showed improved cell viability when treated with the compound alongside amyloid-beta compared to controls . -
Cognitive Enhancement :
Research involving animal models demonstrated that compounds with similar structures could significantly reduce escape latency in memory tasks, indicating enhanced cognitive function through AChE inhibition .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | AChE Inhibition | Neuroprotective Effect | Antioxidant Activity |
|---|---|---|---|
| Target Compound | Yes | Moderate | Yes |
| Related Compound 1 | Yes | Significant | Moderate |
| Related Compound 2 | No | Minimal | Yes |
Q & A
Q. How can this compound serve as a building block for kinase inhibitors or peptide mimetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
